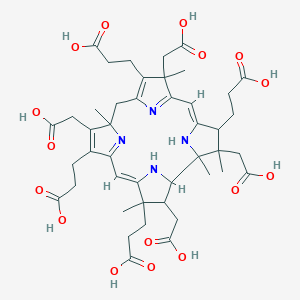

Precorrin 6Y

Description

Properties

CAS No. |

139663-55-1 |

|---|---|

Molecular Formula |

C11H18Cl2N2 |

Molecular Weight |

896.9 g/mol |

IUPAC Name |

3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H56N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h16-17,23,25,39,46,48H,6-15,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-,29-16- |

InChI Key |

UZVGLSZJXWVSGT-PBOPUUKSSA-N |

SMILES |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Isomeric SMILES |

CC12CC3=C(C(C(=N3)/C=C\4/C(C(C(N4)(C5C(C(/C(=C/C(=N1)C(=C2CC(=O)O)CCC(=O)O)/N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Canonical SMILES |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Synonyms |

precorrin 6y precorrin-6y |

Origin of Product |

United States |

Enzymology and Mechanisms of Precorrin 6y Transformation

Formation of Precorrin-6Y (B1263978): The Precorrin-6x (B1238557) Reduction Step

The formation of Precorrin-6Y is catalyzed by the enzyme Precorrin-6x reductase, which belongs to the family of oxidoreductases. wikipedia.org This enzyme facilitates the reduction of Precorrin-6x to Precorrin-6Y, a critical step in the aerobic pathway of cobalamin biosynthesis. wikipedia.orgqmul.ac.uk Specifically, it catalyzes the reduction of the double bond between carbons C-18 and C-19 of Precorrin-6A to form Precorrin-6B (also known as Precorrin-6Y). qmul.ac.ukgenome.jp

Characterization and Purification of Precorrin-6x Reductase (CobK)

Precorrin-6x reductase, encoded by the cobK gene, has been purified and characterized from a recombinant strain of Pseudomonas denitrificans. asm.orgjcvi.org The purification process involved several chromatographic techniques, including reverse-phase HPLC, which resulted in a 14,300-fold purification to homogeneity with an 8% yield. asm.org The enzyme was found to be a monomer with a molecular weight of approximately 27,000 Da as determined by gel filtration and 31,000 Da by SDS-PAGE. asm.orgjcvi.org

The crystal structure of CobK reveals that it is composed of two Rossmann fold domains that are responsible for binding the coenzyme and the substrate. researchgate.netresearchgate.net A notable feature of its structure is the swapping of the last β-strands between the two parallel β-sheets, creating a novel sheet topology. researchgate.netnih.gov The ternary complex structure with the coenzyme and product shows five conserved basic residues that tightly bind the carboxylates of the tetrapyrrole product. researchgate.net

For the purification and characterization of Precorrin-6x reductase, a coupled-enzyme radioenzymatic assay was developed. In this assay, the product, Precorrin-6Y, is methylated in situ by the CobL gene product in the presence of [methyl-³H]S-adenosyl-L-methionine. asm.org

Table 1: Purification and Characterization of Precorrin-6x Reductase (CobK)

| Parameter | Finding | Source |

| Source Organism | Pseudomonas denitrificans (recombinant strain) | asm.org |

| Purification Fold | 14,300 | asm.org |

| Yield | 8% | asm.org |

| Molecular Weight (Gel Filtration) | ~27,000 Da | asm.org |

| Molecular Weight (SDS-PAGE) | ~31,000 Da | asm.org |

| Structure | Monomer with two Rossmann fold domains | jcvi.orgresearchgate.netresearchgate.net |

| Kₘ for Precorrin-6x | 3.6 ± 0.2 µM | asm.org |

| Kₘ for NADPH | 23.5 ± 3.5 µM | asm.org |

| Vₘₐₓ | 17,000 U/mg | asm.org |

| Optimal pH | 7.7 | asm.org |

NADPH-Dependence and Stereospecific Hydride Transfer to C-19 of Precorrin-6x

The reduction of Precorrin-6x to Precorrin-6Y is an NADPH-dependent reaction. asm.orgresearchgate.netresearchgate.net Isotopic labeling studies using deuterium (B1214612) and NMR spectroscopy have demonstrated that a hydride equivalent is transferred from NADPH to the C-19 position of Precorrin-6x. researchgate.netrsc.orghebmu.edu.cn Further investigation into the stereochemistry of this transfer revealed that the enzyme specifically transfers the pro-R hydride from C-4 of the nicotinamide (B372718) ring of NADPH to C-19 of the substrate. researchgate.netrsc.org The crystal structure of CobK is consistent with a mechanism that involves the protonation of C-18 and the subsequent pro-R hydride transfer from NADPH to C-19 of Precorrin-6A. researchgate.netnih.gov

Functional Context of CobK within the Precorrin Pathway

CobK plays an essential role in the aerobic biosynthesis of cobalamin by catalyzing the reduction of the precorrin ring. researchgate.netresearchgate.net This step is crucial as it prepares the macrocycle for subsequent modifications. The product of the CobK-catalyzed reaction, Precorrin-6Y, is the substrate for the next enzyme in the pathway, CobL. researchgate.netresearchgate.net The structure of CobK reveals that the reduced precorrin product is almost completely buried within the enzyme, suggesting a form of metabolite channeling where the binding of the subsequent enzyme, CobL, may trigger the release of the product. researchgate.netnih.gov

Conversion of Precorrin-6Y to Precorrin-8x: Methylation and Decarboxylation

Following its formation, Precorrin-6Y undergoes further transformation catalyzed by the enzyme Precorrin-6Y C(5,15)-methyltransferase, also known as CobL. This enzyme is a key player in the aerobic pathway of cobalamin biosynthesis. ebi.ac.ukwikipedia.orgexpasy.org

Aerobic Pathway: Precorrin-6Y C(5,15)-Methyltransferase [Decarboxylating] (CobL)

In the aerobic pathway, a single bifunctional enzyme, CobL, is responsible for converting Precorrin-6Y into Precorrin-8x. ebi.ac.uknih.govnih.gov This conversion involves two methylation events and a decarboxylation reaction. ebi.ac.ukwikipedia.org The enzyme from Pseudomonas denitrificans is a fusion protein containing two active sites. expasy.orgqmul.ac.uk One active site catalyzes the methylation at C-15, which is coupled with the decarboxylation of the acetate (B1210297) side chain at C-12, while the other active site is responsible for the methylation at C-5. expasy.orgqmul.ac.uk In contrast, in the anaerobic pathway, these functions are carried out by two separate enzymes, CbiE and CbiT. ebi.ac.uknih.govpnas.org

The methylation reactions catalyzed by CobL are dependent on S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govwikipedia.org The enzyme facilitates the transfer of two methyl groups from two molecules of SAM to Precorrin-6Y. wikipedia.orgwikipedia.org One methylation occurs at the C-5 position and the other at the C-15 position of the macrocycle. ebi.ac.uknih.govnih.gov This dual methylation, along with the decarboxylation of the C-12 acetate side chain, results in the formation of Precorrin-8x. wikipedia.orgnih.govuniprot.orguniprot.org The systematic name for this enzyme class is S-adenosyl-L-methionine:1-precorrin-6Y C5,15-methyltransferase (C-12-decarboxylating). wikipedia.org

Concomitant Decarboxylation of the C-12 Acetate Side Chain

A key event in the CobL-catalyzed reaction is the decarboxylation of the acetate side chain at the C-12 position of the precorrin macrocycle. researchgate.netnih.gov This reaction is mechanistically coupled with the methylation at the C-15 position. nih.gov The C-terminal region of CobL is responsible for both the C-15 methylation and the decarboxylation of the C-12 acetate group. nih.gov This concerted mechanism generates precorrin-7, which is then further methylated at the C-5 position by the N-terminal domain of CobL to yield precorrin-8. nih.gov

Enzyme Kinetics and Reaction Mechanism of CobL

The study of enzyme kinetics provides valuable insights into the catalytic mechanism of enzymes. wikipedia.orgmhmedical.com For CobL, kinetic analyses help to understand the sequence of events and the factors affecting the rate of the conversion of precorrin-6Y. The enzyme utilizes two molecules of S-adenosyl-L-methionine (SAM) as a methyl group donor to produce precorrin-8X, releasing two molecules of S-adenosyl-L-homocysteine and one molecule of carbon dioxide. wikipedia.org The reaction proceeds through the intermediate precorrin-7, which is formed after the initial C-15 methylation and C-12 decarboxylation. nih.gov The Michaelis-Menten equation and other kinetic models can be applied to determine key parameters such as K_m and V_max for the substrates, providing a quantitative measure of the enzyme's efficiency and substrate affinity. wikipedia.orgmhmedical.com Structural studies of CobL have identified the binding sites for SAM and the putative precorrin substrate, revealing that mutations in key residues within these sites can abolish the enzyme's methylation and decarboxylation activities. nih.govresearchgate.net

Anaerobic Pathway: Precorrin-6Y C5,15-Methyltransferase Subunits (CbiE and CbiT)

In the anaerobic biosynthesis of cobalamin, the functions performed by the single CobL enzyme in the aerobic pathway are carried out by two separate, yet interacting, proteins: CbiE and CbiT. nih.govnih.govpnas.org These enzymes are subunits of the precorrin-6Y C5,15-methyltransferase complex and are responsible for the methylation and decarboxylation steps that convert cobalt-precorrin-6Y to cobalt-precorrin-8X. nih.govpnas.org In some anaerobic organisms, these two enzymes are found fused together as a single polypeptide chain, designated CbiET. pnas.org

Distinct Activities and Bifunctional Nature of CbiE and CbiT

Initially, it was presumed that CbiE was responsible for both methylations at C-5 and C-15, while CbiT catalyzed the decarboxylation of the C-12 acetate side chain. nih.gov However, more recent research has refined this understanding. It is now understood that CbiE specifically catalyzes the methylation at the C-5 position. pnas.orgkent.ac.uk In contrast, CbiT has a dual role, catalyzing both the methylation at the C-15 position and the decarboxylation of the C-12 acetate side chain. nih.govpnas.orgnih.gov This bifunctional nature of CbiT is a key feature of the anaerobic pathway.

Role of CbiT in Methylation and Potential Decarboxylation Induction

Biochemical and structural studies have provided conclusive evidence for the dual functionality of CbiT. nih.govnih.gov It has been demonstrated that CbiT alone can catalyze both the methylation of C-15 and the decarboxylation of the C-12 acetate side chain. nih.govnih.gov The reaction mechanism suggests that C-15 methylation precedes and is likely a prerequisite for the subsequent decarboxylation. nih.gov This indicates a sophisticated interplay within the active site of CbiT, where the initial methylation event may induce a conformational change that facilitates the decarboxylation reaction.

Mechanistic Implications of Cobalt Chelation in Anaerobic Corrin (B1236194) Synthesis

A fundamental difference between the aerobic and anaerobic pathways is the timing of cobalt insertion. nih.gov In the anaerobic route, cobalt is chelated into the macrocycle at an early stage, prior to the reactions catalyzed by CbiE and CbiT. nih.govucl.ac.uk The presence of the central cobalt ion has significant mechanistic implications for the subsequent enzymatic transformations. The cobalt ion can influence the electronic properties and conformation of the corrin ring, potentially playing a direct or indirect role in the catalytic mechanisms of methylation and decarboxylation. nih.gov The chelation of cobalt is a highly specific process, often requiring a dedicated delivery system. nih.gov

Interplay of Methylation-Induced Decarboxylation in Precorrin-6Y Metabolism

The metabolism of precorrin-6Y showcases a fascinating example of methylation-induced decarboxylation in both aerobic and anaerobic pathways. In the aerobic pathway, the C-terminal domain of CobL couples the methylation at C-15 with the decarboxylation of the C-12 acetate side chain. nih.gov Similarly, in the anaerobic pathway, the enzyme CbiT performs the same dual function. nih.gov This recurring theme suggests a chemically favorable mechanism where the introduction of a methyl group at C-15 facilitates the removal of the carboxyl group at C-12. This process is crucial for the progressive modification of the corrin ring structure on the path to the final cobalamin molecule. The transformation of cobalt factor III to cobalt-precorrin-4, catalyzed by CbiH, also involves a methylation that is thought to trigger subsequent structural rearrangements, highlighting the importance of methylation in driving the complex chemistry of corrin biosynthesis. nih.gov

Genetic Determinants and Regulation of Precorrin 6y Biosynthesis

Gene Organization and Operons Associated with Precorrin 6Y Enzymes

The genes involved in cobalamin biosynthesis, including those critical for this compound metabolism, are frequently found organized into distinct clusters or operons within bacterial genomes. This organization facilitates coordinated gene expression.

The cobL gene encodes a bifunctional enzyme, Precorrin-6Y (B1263978) C(5,15)-methyltransferase (decarboxylating), which is central to the conversion of this compound into Precorrin 8X uniprot.orgwikipedia.org. This enzyme catalyzes the methylation at the C-5 and C-15 positions of this compound, along with the decarboxylation of the acetic acid side chain at position C-12 uniprot.orgwikipedia.org. In Pseudomonas denitrificans, the cobL gene is located upstream of the cobK gene and is divergently oriented nih.gov. In Mycobacterium tuberculosis, the cobL gene (Rv2072c) is involved in cobalamin biosynthesis and encodes the Precorrin-6Y C(5,15)-methyltransferase (decarboxylating) epfl.ch. Studies in Salmonella typhimurium indicate that the cobL gene product catalyzes the conversion of Precorrin-6y to Precorrin-8x harvard.edunih.govasm.org.

The cobK gene encodes Precorrin-6A reductase, an enzyme that catalyzes the reduction of the macrocycle of Precorrin-6X (B1238557) to Precorrin-6Y in the aerobic pathway uniprot.orgasm.org. In Paracoccus denitrificans, the cobK gene is located downstream of the cobL gene and transcribed convergently with it, followed by the cobJ gene which encodes precorrin-3b methyltransferase nih.gov. The cobK gene is also found in other organisms, such as Rhodobacter capsulatus, where it functions as Precorrin-6A reductase uniprot.org. In C. amycolatum, mutations in cobK have been shown to disrupt cobamide biosynthesis researchgate.net.

In the anaerobic pathway of cobalamin biosynthesis, the functions performed by the single cobL gene in aerobic pathways are often distributed between two separate enzymes, encoded by cbiE and cbiT ebi.ac.ukebi.ac.ukiitp.ru. Specifically, cbiE and cbiT are involved in the conversion of cobalt-precorrin-6B to cobalt-precorrin-7 and subsequently to cobalt-precorrin-8 ebi.ac.ukebi.ac.ukmdpi.comuniprot.orgnih.govmdpi.com. In Salmonella typhimurium, the cbiE and cbiT genes are part of a large, 25-gene operon involved in cobalamin biosynthesis nih.govasm.org. The cbiT gene encodes Cobalt-precorrin-6B C(15)-methyltransferase (decarboxylating), catalyzing methylation at C-15 and decarboxylation at C-12 to form cobalt-precorrin-7 uniprot.org. In some organisms, these two genes can be fused into a single gene, cbiET, which can also be referred to as CobL ebi.ac.ukebi.ac.uk. The cbiE and cbiT genes are part of the cbi cluster, which is characteristic of anaerobic cobalamin biosynthesis nih.govucl.ac.uk.

Transcriptional and Post-Transcriptional Regulation of this compound-Related Enzymes

The expression of genes involved in this compound metabolism is tightly regulated to ensure optimal cobalamin production. This regulation occurs at both the transcriptional and post-transcriptional levels.

Riboswitches are a class of RNA-based regulatory elements found in the 5' untranslated regions (5' UTRs) of mRNAs. They bind to specific metabolites, such as cobalamin, and alter gene expression through conformational changes wikipedia.orgnih.govribocentre.org. Cobalamin riboswitches are known to regulate genes involved in cobalamin biosynthesis and transport wikipedia.orgnih.govasm.org. In Salmonella typhimurium, a cobalamin riboswitch located in the 5' UTR of the cob operon directly binds cobalamin and regulates the expression of the entire 25-gene operon responsible for cobalamin production nih.gov. These riboswitches create a negative feedback loop, repressing gene expression when cobalamin levels are high wikipedia.orgribocentre.org. Studies have also identified riboswitches associated with cobalamin biosynthesis genes in other organisms, such as Bacillus megaterium mdpi.com.

Metabolic regulation plays a crucial role in controlling the expression of enzymes involved in this compound biosynthesis. For instance, the promoter of the cobK gene in P. denitrificans is enhanced under anaerobic conditions, suggesting a link between oxygen availability and the regulation of cobalamin synthesis nih.gov. Furthermore, studies on Natronorubrum daqingense revealed that genes related to vitamin B12 biosynthesis, including cbiE and cobH, were upregulated under salt stress, indicating that environmental factors can induce the expression of these pathways mdpi.com. In Mycobacterium smegmatis, genes such as cobG, cobL, cobO, and cobD were found to be constitutively expressed, while cobU expression was repressed, suggesting complex regulatory mechanisms influenced by cellular conditions researchgate.net.

Advanced Methodologies for Precorrin 6y Research

Spectroscopic Techniques for Intermediate Characterization

Spectroscopic methods are indispensable for the structural determination of the transient molecules in the cobalamin pathway. These techniques provide detailed information on the molecular structure, mass, and connectivity of atoms within these complex tetrapyrroles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex organic molecules like the derivatives of precorrin-6Y (B1263978). researchgate.net The instability of these intermediates, however, often precludes their direct analysis. A significant breakthrough has been the use of an "enzyme-trap" approach, where unstable intermediates are isolated as stable complexes with enzymes or carrier proteins, allowing for their accumulation to concentrations suitable for NMR analysis. nih.govnih.gov

Following the conversion of precorrin-6Y, subsequent intermediates such as precorrin-7 and precorrin-8 have been successfully isolated and characterized using this method. nih.gov After their release from the protein, typically by gentle denaturation, the intermediates are purified and dissolved in a suitable solvent like deuterium (B1214612) oxide (D₂O) for analysis. nih.gov

Detailed structural information is obtained through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: Provides information about the chemical environment of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D Correlation Spectroscopy (COSY): Establishes proton-proton couplings, identifying neighboring protons.

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons.

2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. researchgate.net

2D Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system. researchgate.net

Through these advanced NMR techniques, researchers have confirmed the structures of key derivatives of precorrin-6Y. For instance, NMR analysis of isolated precorrin-7 confirmed the presence of methyl groups at positions C1, C2, C7, C11, C12, C15, and C17, demonstrating that the enzyme CobL is responsible for both the C15 methylation and the decarboxylation of the acetate (B1210297) side chain at C12 that converts a precursor into precorrin-7. nih.gov Furthermore, NMR studies have revealed the existence of tautomers (isomers that differ in the position of a proton) for some of these intermediates in solution. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Precorrin-7 (Major Tautomer in D₂O) (Data sourced from supplementary information of Deery et al., 2012)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 185.2 |

| C1-CH₃ | 1.95 | 18.9 |

| C2 | - | 60.1 |

| C2-CH₃ | 1.69 | 19.2 |

| C4 | - | 171.1 |

| C5 | 5.25 | 99.0 |

| C6 | - | 160.7 |

| C7 | - | 57.5 |

| C7-CH₃ | 1.81 | 19.4 |

| C8 | 3.52 | 26.4 |

| C10 | 3.01, 2.76 | 39.8 |

| C11 | - | 58.3 |

| C11-CH₃ | 1.83 | 18.4 |

| C12 | - | 73.8 |

| C12-CH₃ | 1.71 | 18.9 |

| C13 | - | 133.8 |

| C15 | 4.81 | 81.4 |

| C15-CH₃ | 1.89 | 19.2 |

| C16 | - | 166.4 |

| C17 | - | 79.0 |

| C17-CH₃ | 2.01 | 20.3 |

| C18 | 3.56, 3.21 | 42.1 |

| C19 | 4.11 | 54.3 |

Mass spectrometry (MS) is a cornerstone technique in the study of biosynthetic pathways, providing precise molecular weight information that is critical for identifying intermediates. nih.govasm.org For the analysis of precorrin-6Y and its derivatives, MS is often coupled with liquid chromatography (LC-MS), which separates the components of a complex mixture before they enter the mass spectrometer. pnas.org

This technique has been instrumental in tracking the enzymatic transformations in the cobalamin pathway. For example, precorrin-6y itself was identified using fast atom bombardment-mass spectrometry (FAB-MS). asm.org More recently, electrospray ionization (ESI) coupled with high-resolution mass spectrometry has become the method of choice.

Key applications of mass spectrometry in precorrin-6Y research include:

Identification of Intermediates: By comparing the measured mass-to-charge ratio (m/z) with the expected molecular weight, researchers can confirm the identity of pathway intermediates. For instance, the conversion of precorrin-6B (the reduced form of precorrin-6Y) to precorrin-8 was observed by an increase in mass corresponding to two methylation events and one decarboxylation. nih.gov The mass of precorrin-6B was confirmed to be 897.4 (M+H)⁺, and the mass of precorrin-7, a direct product from a precorrin-6Y derivative, was identified as 867.4 (M+H)⁺. nih.gov

Monitoring Reactions: The progress of enzymatic reactions can be followed by observing the disappearance of the substrate's mass signal and the appearance of the product's mass signal over time.

Fragmentation Analysis (MS/MS): In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion of an intermediate) is selected and fragmented. The resulting fragmentation pattern provides structural information that can help to distinguish between isomers and confirm the identity of the compound. pnas.orgnih.gov

Table 2: Observed Mass-to-Charge Ratios (m/z) for Key Intermediates Related to Precorrin-6Y (Data compiled from Deery et al., 2012 and Blanche et al., 1992)

| Compound | Precursor | Modifying Enzyme(s) | Observed m/z [M+H]⁺ |

| Precorrin-6y | Precorrin-6x (B1238557) | CobK (reductase) | Not specified, but identified by FAB-MS |

| Precorrin-6B | Precorrin-6A | CobK (reductase) | 897.4 |

| Precorrin-7 | Precorrin-6B | CobL (C-terminal domain) | 867.4 |

| Precorrin-8 | Precorrin-7 | CobL (N-terminal domain) | 881.4 |

Biochemical Approaches for Enzymatic Characterization

Understanding the enzymes that modify precorrin-6Y requires a suite of biochemical techniques designed to isolate these proteins, measure their catalytic activity, and reconstruct their function in a controlled environment.

The detailed study of enzymes that act upon precorrin-6Y, such as the multifunctional CobL protein, depends on their purification to homogeneity. CobL, which catalyzes two methylations and a decarboxylation to convert a derivative of precorrin-6Y to precorrin-8x, has been purified from recombinant strains of Pseudomonas denitrificans. researchgate.net The purification process typically involves multiple chromatography steps, such as ion exchange and hydrophobic interaction chromatography, to separate the target enzyme from other cellular proteins. sci-hub.se

Once purified, the activity of these enzymes must be assayed. Due to the instability of the substrates, coupled-enzyme assays are often employed. For example, a radioenzymatic assay was developed for precorrin-6x reductase, the enzyme that produces precorrin-6y. In this assay, the product, precorrin-6y, is immediately acted upon by the next enzyme in the pathway (CobL) in the presence of a radiolabeled methyl donor ([methyl-³H]S-adenosyl-L-methionine). The incorporation of radioactivity into the final product is then measured to determine the activity of the first enzyme. asm.org

Cell-free reconstitution systems are powerful tools for studying complex biosynthetic pathways. These systems involve combining purified enzymes and necessary cofactors (like S-adenosyl-L-methionine and NADPH) in a test tube to replicate a segment of a metabolic pathway. This approach allows researchers to study the sequence of events and the function of each enzyme in a controlled environment, free from the complexities of a living cell. nih.govnih.gov

For the cobalamin pathway, cell-free systems have been used to convert precursors like precorrin-4 (B1235051) all the way to hydrogenobyrinic acid, a stable downstream intermediate. nih.gov Such a system, containing the enzymes CobM, CobF, CobK, CobL, and CobH, necessarily includes the enzymatic steps that modify precorrin-6Y. By systematically adding or omitting specific enzymes, researchers can confirm the function and order of each catalytic step. These reconstituted systems have been crucial in demonstrating that CobL is responsible for the conversion of the precorrin-6Y derivative to precorrin-8. nih.gov

The extreme lability of many cobalamin pathway intermediates has historically made their isolation and characterization very difficult. A highly effective strategy to overcome this is the enzyme-trap approach. nih.govnih.gov This method relies on the observation that many enzymes in this pathway bind their products very tightly.

The technique involves genetically engineering a host organism (like E. coli) to express all the enzymes in the pathway up to the one that produces the intermediate of interest. The final enzyme in this engineered sequence is often modified with a purification tag (e.g., a His-tag). When this strain is cultured, the target intermediate is synthesized and remains tightly bound to the tagged enzyme. The entire enzyme-intermediate complex can then be easily purified by affinity chromatography. nih.gov

This approach has been successfully used to isolate several intermediates, including precorrin-6B (bound to the enzyme CobK) and precorrin-7 (bound to the carrier protein CobE). nih.gov The stabilized, protein-bound intermediate can then be used in subsequent enzymatic assays or gently released from the protein for structural analysis by NMR and MS. The discovery that the protein CobE can bind and stabilize several labile intermediates, including precorrin-6B, -7, and -8, suggests it acts as a substrate chaperone, protecting these reactive molecules and shuttling them between the enzymes of the pathway. nih.govresearchgate.net

Structural Biology Approaches to Precorrin 6Y-Modifying Enzymes

The three-dimensional structures of enzymes responsible for modifying Precorrin-6Y offer critical insights into their catalytic mechanisms. Techniques like X-ray crystallography have been instrumental in visualizing the architecture of these complex molecular machines.

X-ray Crystallography of CobL, CbiE, and CbiT Homologs

In the aerobic pathway of cobalamin biosynthesis, a single enzyme, CobL, is responsible for the methylation at C-5 and C-15 and the decarboxylation of the C-12 acetate side chain of precorrin-6B. nih.govnih.gov In the anaerobic pathway, these functions are carried out by two separate enzymes, CbiE and CbiT. nih.govnih.gov Structural studies have provided a detailed view of these enzymes.

While the full-length CobL protein from Rhodobacter capsulatus proved difficult to crystallize, researchers successfully determined the crystal structure of its C-terminal domain (CobL C) to a resolution of 2.7 Å. researchgate.net This C-terminal domain corresponds to the CbiT protein found in the anaerobic pathway. researchgate.net The structure revealed that CobL C forms a tetramer. nih.govresearchgate.net

Crystal structures have also been solved for several CbiT homologs. The structure of MT0146, the CbiT homolog from the archaeon Methanobacterium thermoautotrophicum, was determined at a 1.9 Å resolution. nih.govresearchgate.netrcsb.org Similarly, the crystal structure of MJ0391, a putative CbiT from Methanocaldococcus jannaschii, was solved at 2.3 Å resolution. nih.govnih.gov These structures confirm that CbiT homologs also form functionally important tetramers and share high structural homology. nih.govnih.gov

Structural information for CbiE, which is homologous to other precorrin methyltransferases, has been used to model the N-terminal domain of the fused CobL protein, often using the known structure of Archaeoglobus fulgidus CbiE as a reference. researchgate.netnih.govcore.ac.uk The table below summarizes key crystallographic data for these enzymes.

| Enzyme/Domain | Organism | PDB ID | Resolution (Å) | Oligomeric State |

| CobL (C-terminal domain) | Rhodobacter capsulatus | 3NJR | 2.7 | Tetramer |

| CbiT (MT0146) | Methanobacterium thermoautotrophicum | 1L3I | 1.9 | Tetramer |

| CbiT (MJ0391) | Methanocaldococcus jannaschii | 2YXD | 2.3 | Tetramer |

This table presents a selection of solved crystal structures for Precorrin-6Y modifying enzymes and their homologs.

Insights into Active Site Architecture and Substrate Binding

The crystal structures of CobL C and CbiT homologs have provided a window into their active sites. These enzymes exhibit a structural fold characteristic of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, often a Rossmann-like β/α fold. researchgate.netnih.gov

In the structure of the CobL C-terminal domain, the binding site for S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction, is clearly visible. researchgate.net It is situated at the C-terminal end of several β-strands, nestled between two glycine-rich loops. researchgate.net Adjacent to this SAH binding site lies a putative binding cleft for the precorrin substrate. researchgate.net

Similarly, the crystal structure of the CbiT homolog MT0146 from M. thermoautotrophicum in complex with SAH shows the cofactor bound in a standard geometry within a pocket that could readily accommodate a precorrin substrate. nih.govrcsb.orgcore.ac.ukebi.ac.uk Structural analysis suggests that the precorrin macrocycle fits into a groove, allowing the C15 atom to be positioned correctly for methyl transfer from the SAM cofactor. core.ac.uk The architecture of the active site in CbiT from M. jannaschii shows a conservation of functional residues in both the cofactor and substrate binding sites, suggesting a similar catalytic mechanism. nih.gov These structural studies unexpectedly revealed that CbiT, initially hypothesized to be solely a decarboxylase, also functions as a methyltransferase. nih.govnih.gov

Genetic Engineering and Mutagenesis for Pathway Dissection

Genetic manipulation has been a cornerstone for elucidating the complex steps in Precorrin-6Y metabolism. By expressing genes in recombinant hosts and creating specific mutations, researchers have been able to assign functions to individual enzymes and dissect the reaction sequence.

A key example is the functional characterization of CobL. In Pseudomonas denitrificans, the CobL protein was purified from a recombinant strain and identified via N-terminal sequencing, confirming it as the product of the cobL gene responsible for converting precorrin-6Y to precorrin-8x. researchgate.netwikipedia.org To understand the distinct roles of its two domains, the cobL gene was dissected into two separate fragments encoding the N-terminal (CobL N, equivalent to CbiE) and C-terminal (CobL C, equivalent to CbiT) regions. researchgate.net This allowed for the study of each domain's activity in isolation.

Site-directed mutagenesis has further clarified the roles of specific amino acid residues. For instance, mutations of key residues (G257 or E276) within the SAM-binding site of the CobL C domain from R. capsulatus were shown to completely abolish its ability to bind SAM, thereby destroying its C15 methylation and decarboxylation activities. researchgate.net This demonstrated the critical role of these residues in cofactor binding and catalysis.

Furthermore, functional complementation assays have been invaluable. Strains of Salmonella Typhimurium with mutations in the cbiE or cbiT genes are unable to synthesize cobalamin. uga.edu Introducing a single gene (Rv2072c) from Mycobacterium tuberculosis into these mutant strains restored cobalamin synthesis, providing strong evidence that Rv2072c functions as a fused CbiE-CbiT enzyme. uga.edu Such genetic engineering approaches continue to be essential for identifying and characterizing the enzymes involved in the biosynthesis of vitamin B12 intermediates. google.comgoogle.com

"-omics" Technologies in the Study of this compound Metabolism

The advent of high-throughput "-omics" technologies, including genomics, transcriptomics, and proteomics, has revolutionized the study of metabolic pathways like the one involving Precorrin-6Y. These approaches provide a global view of cellular processes and have uncovered new insights into the regulation and function of this pathway in various organisms.

Comparative genomics has been instrumental in identifying the genes for cobalamin biosynthesis across different species. ebi.ac.ukucl.ac.uk By comparing the genomes of organisms that produce vitamin B12, researchers can identify conserved genes, such as cobL, cbiE, and cbiT, and propose novel pathway variations. For example, genomic analysis and metabolic modeling of Geobacillus thermoglucosidasius suggested a previously unknown theoretical route for vitamin B12 biosynthesis. core.ac.uk

Evolutionary and Comparative Biosynthesis of Precorrin 6y

Divergence and Convergence in Cobalamin Biosynthetic Pathways

The biosynthesis of cobalamin begins from the precursor uroporphyrinogen III, the last common intermediate shared with other tetrapyrroles like heme and chlorophyll. nih.govresearchgate.net The pathways diverge after the initial methylations that form precorrin-2. researchgate.netresearchgate.net The primary distinguishing feature between the two routes is the timing of cobalt insertion and the requirement for molecular oxygen. nih.govwikipedia.org

The anaerobic pathway , found in organisms like Salmonella typhimurium and Bacillus megaterium, is characterized by the early insertion of cobalt into the macrocycle. researchgate.netwikipedia.org In this route, the metal ion is incorporated before the corrin (B1236194) ring is fully formed and contracted. nih.govnih.gov

The aerobic pathway , utilized by bacteria such as Pseudomonas denitrificans, involves the late insertion of cobalt. researchgate.netwikipedia.org Here, the cobalt ion is chelated only after the corrin ring has been synthesized to the stage of hydrogenobyrinic acid. nih.govwikipedia.org This pathway is also dependent on oxygen for the ring contraction process. nih.gov

Despite these significant early differences, the two pathways converge again at a later stage, around the formation of adenosyl-cobyric acid or cob(II)yrinic acid a,c-diamide, and proceed through a common set of final steps to produce adenosylcobalamin. researchgate.netwikipedia.orgnih.gov

The transformation of the precorrin-6 intermediate is a critical step that showcases a clear evolutionary divergence in enzyme strategy. This stage involves two methylations and a decarboxylation. ebi.ac.ukwikipedia.org

In the aerobic pathway , these three reactions—the methylation at C-5 and C-15 and the decarboxylation of the C-12 acetate (B1210297) side chain of Precorrin-6Y (B1263978)—are catalyzed by a single, bifunctional enzyme known as CobL. wikipedia.orgasm.orgresearchgate.net

In the anaerobic pathway , the corresponding substrate is cobalt-precorrin-6B. The transformation to cobalt-precorrin-8 is often mediated by two separate enzymes: CbiE, which methylates at C-5, and CbiT, which handles the methylation at C-15 and the decarboxylation of the ring C acetate side chain. pnas.orgresearchgate.net

Evolutionarily, it is understood that the aerobic CobL enzyme is a fusion of two domains that are homologous to the anaerobic CbiE and CbiT enzymes. ebi.ac.ukpnas.orgresearchgate.net In some anaerobic organisms, such as Bacillus megaterium, a fused CbiET enzyme exists, representing an intermediate state. pnas.org The CbiE domain shares sequence homology with canonical S-adenosyl-methionine (SAM)-dependent methyltransferases found throughout the cobalamin pathway. ebi.ac.uk In contrast, the CbiT domain is structurally different from these canonical methyltransferases, representing a distinct class of enzyme with this activity, though it also utilizes SAM as a methyl donor. ebi.ac.ukcore.ac.uk

| Feature | Aerobic Pathway Enzyme | Anaerobic Pathway Enzymes |

|---|---|---|

| Enzyme(s) | CobL | CbiE and CbiT (often separate, sometimes fused as CbiET) |

| Substrate | Precorrin-6Y | Cobalt-precorrin-6B |

| Function | Catalyzes methylation at C-5 and C-15, and decarboxylation at C-12. wikipedia.orgresearchgate.net | CbiE: Methylation at C-5. CbiT: Methylation at C-15 and decarboxylation at C-12. pnas.orgresearchgate.net |

| Structure | Bifunctional fusion protein with CbiE and CbiT homologous domains. ebi.ac.uk | Two distinct monofunctional proteins (in most cases). pnas.org |

| Evolutionary Note | Represents a gene fusion event, leading to a more streamlined catalytic process. | Represents the ancestral, non-fused state of the catalytic domains. |

The formation of the corrin macrocycle from the porphyrin-like structure of uroporphyrinogen III requires a significant chemical rearrangement known as ring contraction, which involves the extrusion of the C-20 carbon atom and its attached methyl group. nih.govpnas.org The strategies to achieve this, and the preceding step of cobalt insertion, differ markedly between the two pathways.

In the anaerobic pathway , cobalt is inserted at an early stage into factor II (an oxidized version of precorrin-2) by the chelatase CbiK or CbiX. nih.govnih.gov The presence of the cobalt ion is believed to be mechanistically important for the subsequent enzymatic transformations, potentially by stabilizing key intermediates like cobalt-precorrin-5 and -6. nih.govpnas.org The ring contraction and extrusion of the C-20 fragment as acetaldehyde (B116499) are catalyzed by the CbiG and CbiD enzymes. pnas.org

Conversely, the aerobic pathway performs the ring contraction on a metal-free intermediate. The process requires molecular oxygen and is catalyzed by the CobG enzyme, an iron-sulfur protein that facilitates the extrusion of the C-20 fragment as acetic acid. pnas.orgnih.gov Cobalt is inserted much later into the completed, contracted macrocycle (hydrogenobyrinic acid a,c-diamide) by a multi-subunit, ATP-dependent chelatase complex, typically composed of CobN, CobS, and CobT proteins. nih.govukri.org The requirement for ATP in this chelation process has been a subject of significant research. ukri.org

Phylogenetic Analysis of Precorrin 6Y-Related Enzymes across Microbial Domains

The genes responsible for cobalamin biosynthesis are typically denoted with a cob prefix in the aerobic pathway and a cbi prefix in the anaerobic pathway. researchgate.net The distribution of these gene sets across different microbial genomes provides insight into the evolution and dissemination of this complex metabolic capability. Vitamin B12 synthesis is found only in bacteria and archaea. oup.comresearchgate.net

Phylogenetic analyses of key enzymes, such as the cobalt chelatases and methyltransferases, reveal the evolutionary history of these pathways. For instance, the sequence phylogeny of CobN (part of the aerobic cobalt chelatase) has been shown to be generally consistent with the 16S rRNA gene phylogeny in some bacteria, suggesting vertical inheritance from common ancestors. researchgate.net However, evidence also exists for the lateral gene transfer of cob and cbi gene clusters, which would explain the patchy distribution of cobalamin synthesis ability across the microbial tree of life. researchgate.net

Genomic surveys have identified conserved gene clusters for the anaerobic pathway in globally significant archaeal phyla like the Thaumarchaeota, implicating them as major producers of cobalamin in aquatic environments. researchgate.net The analysis of these clusters reveals a conserved synteny (gene order) for enzymes specific to the anaerobic route, including homologs of CbiE and CbiT. researchgate.net The existence of two distinct pathways suggests that they may have evolved to suit different environments, specifically the availability of oxygen, with subsequent dissemination across microbial domains.

Implications of this compound Research for the Evolution of Complex Biosynthetic Routes

The study of Precorrin-6Y and the dual pathways for its processing provides a compelling model for understanding the evolution of complex metabolic routes. The existence of two separate, complete pathways to synthesize the same intricate molecule is a remarkable example of biochemical divergence.

Several key evolutionary principles are illustrated by this system:

Enzyme Recruitment and Divergence: The pathways utilize a number of homologous enzymes for similar chemical steps (e.g., methylations), suggesting they arose from a common ancestral set of genes. nih.gov

Gene Fusion: The aerobic CobL enzyme is a clear example of how gene fusion can create a multifunctional protein that streamlines a multi-step reaction sequence, potentially offering a selective advantage. ebi.ac.ukpnas.org

Adaptation to Environmental Conditions: The evolution of an oxygen-dependent pathway allowed organisms to synthesize cobalamin in aerobic environments, a crucial adaptation as Earth's atmosphere became oxygenated. The anaerobic pathway remains essential in anoxic habitats.

Retro-evolution: It has been proposed that complex biosynthetic pathways may evolve backward (retro-evolution). nih.gov The modular nature and variations seen in the B12 pathway, with its recruitment of different enzymes for similar tasks (like cobalt chelation or ring contraction), could be interpreted within this framework, where solutions to intermediate steps were patched together over evolutionary time. nih.gov

Research into the biosynthesis of Precorrin-6Y and related intermediates not only illuminates the production of an essential vitamin but also provides fundamental insights into how nature devises and refines sophisticated chemical assembly lines.

Q & A

Q. How can researchers differentiate between artifacts and genuine intermediates in this compound biosynthetic studies?

Q. What strategies ensure robust peer review of this compound-related computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.